![molecular formula C19H16N2O4 B244489 N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide, also known as NS3694, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. NS3694 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is involved in the perception of pain and temperature.
Scientific Research Applications
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has potential applications in scientific research, particularly in the field of pain perception. TRPV1 channels are involved in the perception of pain and temperature, and selective antagonists of these channels have the potential to be used as analgesics. N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has been shown to be a selective TRPV1 antagonist and has been used in various studies to investigate the role of TRPV1 channels in pain perception.
Mechanism of Action
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is involved in the perception of pain and temperature. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid. When activated, TRPV1 channels allow the influx of calcium ions into the cell, which leads to the depolarization of the membrane and the perception of pain. N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide blocks the activation of TRPV1 channels by binding to a specific site on the channel, which prevents the influx of calcium ions and the depolarization of the membrane.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has been shown to have specific effects on TRPV1 channels and does not affect other ion channels. In vitro studies have shown that N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide inhibits the activation of TRPV1 channels by capsaicin and acid, but not by heat. N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has also been shown to inhibit the release of substance P, which is a neuropeptide that is involved in pain perception. In vivo studies have shown that N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has analgesic effects in various animal models of pain.
Advantages and Limitations for Lab Experiments
N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has several advantages for lab experiments, including its selectivity for TRPV1 channels and its ability to inhibit the release of substance P. However, N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide in scientific research. One area of interest is the development of novel analgesics that target TRPV1 channels. N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide may serve as a lead compound for the development of new drugs that have improved pharmacological properties. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and cancer. N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide may be used to study the effects of TRPV1 channel inhibition on these processes. Finally, N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide may be used in combination with other drugs to enhance their analgesic effects or to reduce their side effects.
Synthesis Methods
The synthesis of N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide involves a multi-step process that includes the reaction of 4-methoxyphenylboronic acid with 3-bromoaniline to form 3-(4-methoxyphenyl)aniline. The resulting compound is then reacted with benzoyl chloride to form N-(3-(benzoylamino)-4-methoxyphenyl)aniline. This intermediate compound is then reacted with furan-2-carboxylic acid to form N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide.
properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-10-9-14(20-19(23)17-8-5-11-25-17)12-15(16)21-18(22)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,23)(H,21,22) |
InChI Key |
QVYGVDXUOMSWEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
solubility |
4.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
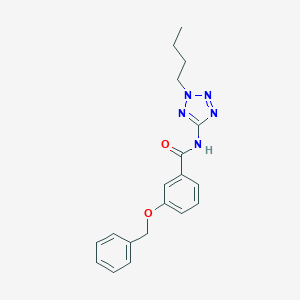



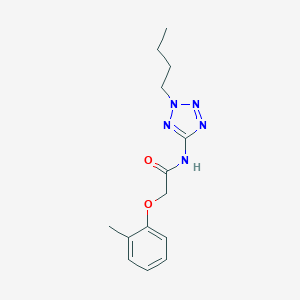
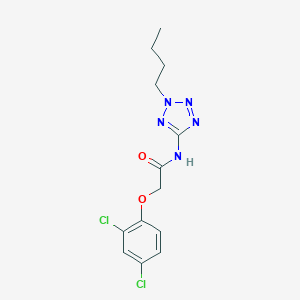
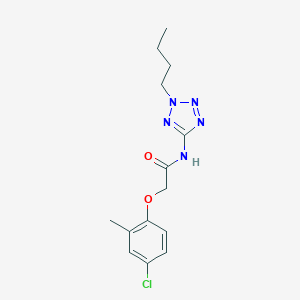
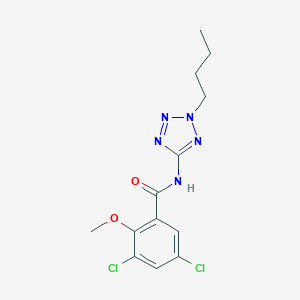
![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)